

# Spectroscopic Data of Odorine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Odorine**, a natural product with the molecular formula C<sub>18</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>. Due to the limited availability of specific experimental data for **Odorine**, this document presents a detailed framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide includes generalized experimental protocols, predicted spectroscopic data based on the known chemical structure of **Odorine**, and a logical workflow for the spectroscopic analysis of natural products. This information is intended to serve as a valuable resource for researchers involved in the isolation, identification, and structural elucidation of natural products.

# Introduction to Spectroscopic Analysis of Natural Products

The structural elucidation of natural products is a cornerstone of drug discovery and development. Spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecular structure, connectivity, and functional groups of a compound. The three primary spectroscopic methods employed are:



- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of individual atoms.
- Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

A combined application of these techniques is typically required for the unambiguous structure determination of a novel natural product like **Odorine**.

## **Predicted Spectroscopic Data for Odorine**

Based on the IUPAC name of **Odorine**, (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide, the following functional groups are present: a secondary amide, a pyrrolidine ring, a cinnamoyl group (phenyl ring, trans-alkene, and a carbonyl group), and an isobutyl group. The predicted spectroscopic data for these moieties are summarized in the tables below.

# Predicted <sup>1</sup>H NMR Data (CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.50	m	5H	Aromatic protons (Phenyl group)
~ 7.60	d	1H	Vinylic proton (β- proton of cinnamoyl)
~ 6.50	d	1H	Vinylic proton (α- proton of cinnamoyl)
~ 6.0 - 7.0	br s	1H	Amide N-H
~ 4.50	m	1H	CH on pyrrolidine ring (adjacent to N)
~ 3.50	m	2H	CH <sub>2</sub> on pyrrolidine ring (adjacent to N)
~ 2.20	m	1H	CH in isobutyl group
~ 1.80 - 2.10	m	4H	CH <sub>2</sub> groups on pyrrolidine ring
~ 1.00	d	6H	Two CH₃ groups of isobutyl
~ 0.90	t	3H	CH₃ group of isobutyl

# Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Assignment
~ 172	Carbonyl carbon (butanamide)
~ 166	Carbonyl carbon (cinnamoyl)
~ 142	Vinylic carbon (β-carbon of cinnamoyl)
~ 134	Quaternary aromatic carbon
~ 128 - 130	Aromatic CH carbons
~ 120	Vinylic carbon (α-carbon of cinnamoyl)
~ 60	CH on pyrrolidine ring (adjacent to N)
~ 46	CH₂ on pyrrolidine ring (adjacent to N)
~ 45	CH in isobutyl group
~ 25 - 30	CH₂ groups on pyrrolidine ring
~ 25	CH in isobutyl group
~ 19	CH₃ groups of isobutyl

**Predicted Mass Spectrometry Data** 

m/z Value	Interpretation	
301.19	[M+H] <sup>+</sup> (Calculated for C <sub>18</sub> H <sub>25</sub> N <sub>2</sub> O <sub>2</sub> <sup>+</sup> )	
323.17	[M+Na] <sup>+</sup> (Calculated for C <sub>18</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub> Na <sup>+</sup> )	
131.05	Fragment ion corresponding to the cinnamoyl cation [C <sub>9</sub> H <sub>7</sub> O] <sup>+</sup> . This is a common and often abundant fragment for cinnamoyl derivatives due to the stability of the acylium ion.	
97.08	Fragment ion corresponding to the N-acyl pyrrolidine moiety after cleavage of the butanamide side chain.	
71.05	Fragment ion corresponding to the butanoyl cation [C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> .	



**Predicted IR Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300	Medium	N-H stretching vibration of the secondary amide.[1][2]
~ 3060	Medium	Aromatic and vinylic C-H stretching.
~ 2850 - 2960	Medium	Aliphatic C-H stretching.
~ 1660	Strong	C=O stretching of the $\alpha$ , $\beta$ -unsaturated amide (Amide I band).[1][3][4]
~ 1625	Strong	C=O stretching of the secondary amide (Amide I band).[1][3][4]
~ 1600	Medium	C=C stretching of the alkene and aromatic ring.[2]
~ 1520	Medium	N-H bending vibration of the secondary amide (Amide II band).[1]
~ 1450, 1370	Medium	C-H bending vibrations of CH₂ and CH₃ groups.
~ 970	Strong	Out-of-plane C-H bending of the trans-disubstituted alkene.
~ 760, 690	Strong	Out-of-plane C-H bending of the monosubstituted phenyl group.

# **Experimental Protocols**

The following are generalized protocols for obtaining high-quality spectroscopic data for a natural product isolate like **Odorine**.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H, <sup>13</sup>C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for detailed structural elucidation.

#### Methodology:

- Sample Preparation:
  - Dissolve 5-10 mg of the purified **Odorine** sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ( $\delta = 0.00$  ppm).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (for a 500 MHz spectrometer):
  - ¹H NMR:
    - Pulse sequence: zg30
    - Number of scans: 16-64 (depending on sample concentration)
    - Relaxation delay (d1): 1-2 seconds
    - Acquisition time: ~3-4 seconds
    - Spectral width: ~12-16 ppm
  - 13C NMR:
    - Pulse sequence: zgpg30 (proton-decoupled)
    - Number of scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C)



Relaxation delay (d1): 2-5 seconds

Acquisition time: ~1-2 seconds

Spectral width: ~200-240 ppm

- 2D NMR (COSY, HSQC, HMBC):
  - Utilize standard pulse programs provided by the spectrometer software.
  - Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio within a reasonable experiment time.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the spectra and perform baseline correction.
  - Reference the spectra to the internal standard (TMS).
  - Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.

#### Mass Spectrometry (MS)

Objective: To determine the molecular weight, and elemental composition, and to obtain fragmentation patterns for structural confirmation.

#### Methodology:

- Sample Preparation:
  - Prepare a dilute solution of the purified **Odorine** sample (typically 10-100 μg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.



- Instrumentation and Analysis (High-Resolution Mass Spectrometry, e.g., Q-TOF or Orbitrap):
  - Ionization Source: Electrospray ionization (ESI) is commonly used for natural products of this type and can be operated in both positive and negative ion modes.
  - Mass Analyzer: Operate in full scan mode over a relevant m/z range (e.g., 100-1000) to detect the molecular ion.
  - Accurate Mass Measurement: Calibrate the instrument to ensure high mass accuracy (typically < 5 ppm), which allows for the determination of the elemental composition.</li>
  - Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to deduce structural motifs.[5]

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Odorine**.

#### Methodology:

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): This is a common and simple method for solid or liquid samples. Place a small amount of the purified solid **Odorine** directly onto the ATR crystal.
  - KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr,
     ~100 mg) and press the mixture into a thin, transparent pellet.
  - Thin Film: Dissolve the sample in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Data Acquisition (FT-IR Spectrometer):
  - Record a background spectrum of the empty sample compartment (or the pure ATR crystal/KBr pellet).

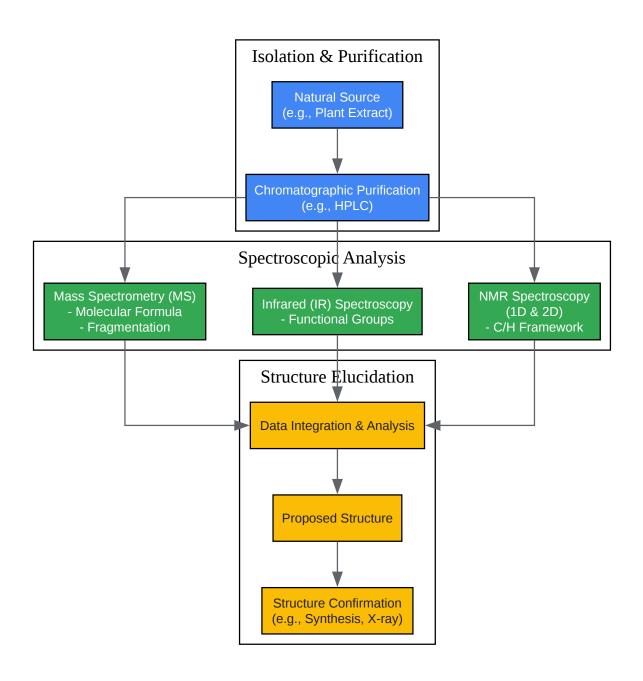


- Place the sample in the instrument and record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, spectra are collected over the range of 4000-400 cm<sup>-1</sup>.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like **Odorine**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- To cite this document: BenchChem. [Spectroscopic Data of Odorine: A Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b200817#spectroscopic-data-of-odorine-nmr-ms-ir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com